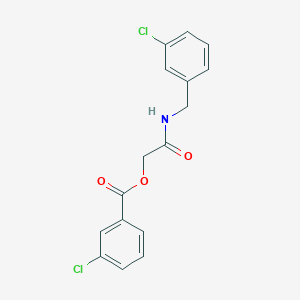
(4-methyl-1H-imidazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-methyl-1H-imidazol-5-yl)methanamine” is an organic intermediate . It has the empirical formula C5H9N3 and a molecular weight of 111.15 .
Synthesis Analysis
This compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid through a reduction process . The reaction involves the addition of lithium aluminium hydride (LiAlH4) to a suspension of 1-methyl-imidazole-4-carboxylic acid in tetrahydrofuran (THF) at 0°C. The mixture is then stirred overnight at room temperature and for an additional hour at 50°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-imidazole ring substituted with a methyl group at the 4-position and a methanamine group at the 5-position .Chemical Reactions Analysis
As an organic intermediate, “this compound” can undergo further reactions. For instance, it can be chlorinated to produce 1-methyl-4-chloromethylimidazole hydrochloride .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its InChI string is1S/C5H9N3/c1-8-3-5(2-6)7-4-8/h3-4H,2,6H2,1H3 .
Scientific Research Applications
Receptor Binding and Pharmacological Activity
The compound's analogs have been explored for their receptor binding and pharmacological activities. For instance, novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and their aza-analogues showed high affinities and selectivities for D4 dopamine receptors. One specific compound, PIP3EA, displayed significant agonist efficacy in mitogenesis experiments and GTPgammaS binding tests. It induced penile erection in vivo in rats, which was inhibited by a D4 selective antagonist, confirming the mechanistic pathway (Enguehard-Gueiffier et al., 2006).
Potential Antihypertensive Agents
Derivatives of the compound were prepared and evaluated for their cardiovascular effects as potential antihypertensive agents. The imidazoline ring in these derivatives was generated by reacting the corresponding ethyl ester with ethylenediamine. The affinities for imidazoline binding sites and alpha adrenergic receptors were evaluated, showing that the most active compounds on mean arterial blood pressure were those with high affinities for these sites and receptors (Touzeau et al., 2003).
Cognitive and Memory Effects
Studies have explored the cognitive-enhancing potential of compounds structurally related to (4-methyl-1H-imidazol-5-yl)methanamine. For example, ondansetron, a 5-HT3 receptor antagonist, was investigated in a model of cognitive impairment and was found to prevent impairment in the cognitive performance of marmosets induced by scopolamine (Carey et al., 1992).
Cardiovascular Effects
The compound's derivatives were tested for their hypotensive properties and their ability to influence cardiovascular parameters like blood pressure and heart rate in rats. Among these analogues, TCS-80 exhibited the highest affinity to I1-imidazoline receptors and the lowest α2/I1 selectivity ratio. The cardiovascular effects of these compounds might be mediated through α2-adrenergic and I1-imidazoline receptors, leading to a decrease in sympathetic nerve activity (Boblewski et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZILPQFAIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)



![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)
![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)

![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)
